An In-depth Technical Guide to 1-Acetyl-2-thiohydantoin: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 1-Acetyl-2-thiohydantoin: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-acetyl-2-thiohydantoin, a key heterocyclic compound with significant applications in synthetic chemistry and as a precursor for pharmacologically active molecules. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents.
Chemical Structure and Identifiers
1-Acetyl-2-thiohydantoin is a derivative of thiohydantoin, featuring an acetyl group attached to the nitrogen at position 1 of the imidazolidine ring. Its core structure is a five-membered ring containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group.
The key identifiers for 1-Acetyl-2-thiohydantoin are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-acetyl-2-sulfanylideneimidazolidin-4-one[1] |
| CAS Number | 584-26-9[2] |
| Molecular Formula | C₅H₆N₂O₂S[2] |
| Molecular Weight | 158.18 g/mol [2] |
| Synonyms | 1-Acetyl-2-thioxo-4-imidazolidinone, USAF B-7[1] |
Physicochemical Properties
1-Acetyl-2-thiohydantoin exists as a solid at room temperature and its properties are influenced by the presence of both hydrogen bond donors and acceptors, as well as the acetyl group.
| Property | Value |
| Melting Point | 175.5 °C |
| Appearance | Solid |
| Crystal System | The crystal structure has been determined by X-ray diffraction.[3] |
Spectroscopic Data
The structural features of 1-Acetyl-2-thiohydantoin have been elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the protons and carbons in the molecule. While specific chemical shift values can vary depending on the solvent and instrument, the expected signals are:
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¹H NMR: A singlet for the acetyl methyl protons, a singlet for the methylene protons of the imidazolidine ring, and a broad singlet for the N-H proton.
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¹³C NMR: Signals for the acetyl methyl carbon, the methylene carbon, the two carbonyl/thiocarbonyl carbons, and the acetyl carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Acetyl-2-thiohydantoin displays characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H stretching |
| ~1740 | C=O stretching (acetyl) |
| ~1670 | C=O stretching (ring) |
| ~1200 | C=S stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of 1-Acetyl-2-thiohydantoin. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (158.18). Common fragmentation patterns involve the loss of the acetyl group.
UV-Visible (UV-Vis) Spectroscopy
In solution, 1-Acetyl-2-thiohydantoin exhibits absorption maxima in the UV region, characteristic of the electronic transitions within the thiohydantoin ring and the acetyl chromophore.
Synthesis and Experimental Protocols
The synthesis of 1-Acetyl-2-thiohydantoin is commonly achieved through the reaction of an amino acid with a thiocyanate source in the presence of an acetylating agent.
Synthesis of 1-Acetyl-2-thiohydantoin
A prevalent method for the synthesis of 1-Acetyl-2-thiohydantoin involves the reaction of glycine with thiocyanic acid in acetic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycine and thiocyanic acid in acetic anhydride.
-
Heating: Add glacial acetic acid to the mixture and heat it to 100°C with continuous stirring for approximately 40 minutes.
-
Precipitation: After cooling the reaction mixture, pour it into ice water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash it with water, and recrystallize from ethanol to obtain a pale yellow solid.
-
Drying: Dry the purified product under vacuum.
Purification and Analysis
Purification: Recrystallization from a suitable solvent such as ethanol is a standard method for purifying crude 1-Acetyl-2-thiohydantoin. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.
Analysis Workflow:
Biological Relevance and Applications
Thiohydantoin derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[4] These activities include antimicrobial, antifungal, antiviral, and anticancer properties.[5][6]
1-Acetyl-2-thiohydantoin serves as a crucial intermediate in the synthesis of more complex and biologically active thiohydantoin derivatives.[4] The acetyl group can be selectively removed or the thiohydantoin ring can be further functionalized to generate a library of compounds for drug discovery screening. Its role as a building block is pivotal in the development of novel therapeutic agents.
While 1-Acetyl-2-thiohydantoin itself is primarily used as a research chemical and a building block, the broader thiohydantoin scaffold is a key pharmacophore in several developmental and approved drugs.[2] Its utility in proteomics research is also noteworthy, particularly in the context of peptide and protein chemistry.[4]
Conclusion
1-Acetyl-2-thiohydantoin is a well-characterized heterocyclic compound with established synthetic routes and a wealth of spectroscopic data. Its primary significance lies in its role as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides foundational knowledge for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of the therapeutic potential of thiohydantoin derivatives.
References
- 1. 1-Acetyl-2-thiohydantoin | C5H6N2O2S | CID 684551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1‐Acetyl‐2‐thiohydantoin | Semantic Scholar [semanticscholar.org]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
